molecular formula C8H8BF3O4 B8204176 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid

2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8204176
M. Wt: 235.95 g/mol
InChI Key: RQAWAANZTHLRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,4,6-trifluoro-3-(methoxymethoxy)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Substitution Reactions: Nucleophiles such as amines or alcohols can react with the boronic acid group.

Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in oxidation and substitution reactions.

Scientific Research Applications

2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The trifluoromethyl groups enhance the reactivity of the boronic acid, facilitating the formation of the desired carbon-carbon bonds. The methoxymethoxy group provides additional stability and solubility to the compound, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the trifluoromethyl and methoxymethoxy substituents, resulting in lower reactivity and different solubility properties.

    2,4,6-Trifluorophenylboronic acid: Similar trifluoromethyl substitution but lacks the methoxymethoxy group, affecting its stability and reactivity.

    3-Methoxymethoxyphenylboronic acid: Contains the methoxymethoxy group but lacks trifluoromethyl groups, leading to different electronic and steric effects.

Uniqueness: 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid is unique due to the combination of trifluoromethyl and methoxymethoxy substituents, which enhance its reactivity, stability, and solubility. These properties make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

[2,4,6-trifluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2,13-14H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWAANZTHLRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.